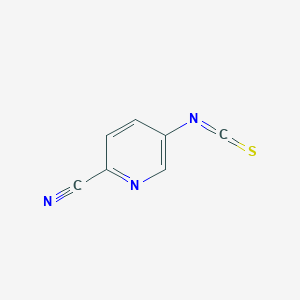

5-Isothiocyanatopicolinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3N3S |

|---|---|

Molecular Weight |

161.19 g/mol |

IUPAC Name |

5-isothiocyanatopyridine-2-carbonitrile |

InChI |

InChI=1S/C7H3N3S/c8-3-6-1-2-7(4-9-6)10-5-11/h1-2,4H |

InChI Key |

YUUKNBAQQOWIKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N=C=S)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isothiocyanatopicolinonitrile

Precursor Synthesis and Starting Material Derivatization

The foundation of a successful synthesis of 5-isothiocyanatopicolinonitrile lies in the efficient preparation of appropriately functionalized picolinonitrile intermediates. These precursors must possess a reactive site or a functional group at the 5-position that can be readily converted to an amino group.

Synthesis of 5-Aminopicolinonitrile Derivatives

The cornerstone intermediate for the synthesis of this compound is 5-aminopicolinonitrile. Its preparation can be achieved through several strategic approaches, primarily involving the introduction of an amino group onto a pre-existing picolinonitrile scaffold or by performing functional group interconversions on suitably substituted picolinonitriles.

Direct amination of the picolinonitrile ring at the 5-position can be accomplished using advanced catalytic methods. One of the most prominent and effective techniques is the Buchwald-Hartwig amination. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.org

In the context of synthesizing 5-aminopicolinonitrile, a common starting material is a 5-halopicolinonitrile, such as 5-bromopicolinonitrile. The reaction typically employs a palladium catalyst, often in combination with a specialized phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and can range from bidentate phosphine ligands like BINAP and DPPF to more sterically hindered monophosphine ligands developed by Buchwald's group, which have shown high activity. wikipedia.orgyoutube.com The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired 5-aminopicolinonitrile and regenerate the active catalyst. nih.gov

Table 1: Key Components in Buchwald-Hartwig Amination for 5-Aminopicolinonitrile Synthesis

| Component | Role | Examples |

| Aryl Halide | Substrate | 5-Bromopicolinonitrile, 5-Chloropicolinonitrile |

| Amine Source | Reagent | Ammonia (B1221849), Benzophenone imine (as an ammonia surrogate) |

| Palladium Catalyst | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Catalyst Support | XPhos, SPhos, BrettPhos, BINAP, DPPF youtube.com |

| Base | Reagent | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Solvent | Reaction Medium | Toluene (B28343), Dioxane |

An alternative and widely used strategy for the synthesis of 5-aminopicolinonitrile involves the reduction of a nitro group at the 5-position of the picolinonitrile ring. The precursor, 5-nitropicolinonitrile (B16970), can be synthesized and subsequently reduced to the corresponding amine.

A common method for this reduction is catalytic hydrogenation. This process typically involves reacting the 5-nitropicolinonitrile with hydrogen gas in the presence of a metal catalyst. researchgate.netrsc.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.net The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a hydrogen atmosphere. The nitro group is selectively reduced to a primary amine, yielding 5-aminopicolinonitrile in high yield.

Table 2: Conditions for Catalytic Hydrogenation of Nitroarenes

| Reagent/Condition | Purpose | Typical Examples/Parameters |

| Nitro Compound | Substrate | 5-Nitropicolinonitrile |

| Catalyst | Reducing Agent | 10% Pd/C, Raney Nickel, PtO₂ |

| Hydrogen Source | Reductant | H₂ gas |

| Solvent | Reaction Medium | Ethanol, Methanol, Ethyl Acetate |

| Pressure | Reaction Parameter | 1-50 atm |

| Temperature | Reaction Parameter | Room Temperature to 80 °C |

Other reducing agents can also be employed for the conversion of the nitro group, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acidic media.

Preparation of Substituted Picolinonitrile Precursors

The synthesis of the key precursors, namely 5-halopicolinonitriles and 5-nitropicolinonitrile, is a critical first step.

5-Bromopicolinonitrile can be prepared from commercially available starting materials. It serves as a versatile intermediate for subsequent amination reactions. medchemexpress.combldpharm.com

5-Nitropicolinonitrile can be synthesized from 2-bromo-5-nitropyridine (B18158). In a typical procedure, 2-bromo-5-nitropyridine is reacted with a cyanide source, such as copper(I) cyanide (CuCN), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This nucleophilic substitution reaction, often referred to as a Rosenmund-von Braun reaction, replaces the bromine atom with a nitrile group to afford 5-nitropicolinonitrile.

Isothiocyanate Group Introduction

The final and definitive step in the synthesis is the conversion of the 5-aminopicolinonitrile intermediate into the target compound, this compound.

Thiophosgenation Methods for Conversion of Amino to Isothiocyanato

The most direct and widely employed method for converting a primary aromatic amine to an isothiocyanate is through reaction with thiophosgene (B130339) (CSCl₂). This reaction, known as thiophosgenation, is generally efficient and applicable to a wide range of aromatic amines.

The reaction of 5-aminopicolinonitrile with thiophosgene is typically carried out in a biphasic solvent system, such as chloroform (B151607) and a saturated aqueous solution of sodium bicarbonate, at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. The sodium bicarbonate acts as a base to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct of the reaction.

Alternatively, the reaction can be performed in a single organic solvent, such as toluene or chloroform, in the presence of an organic base like triethylamine (B128534) (NEt₃) or Hünig's base (diisopropylethylamine) to act as an HCl scavenger. In some protocols, a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction, especially on a larger scale.

Table 3: Typical Conditions for Thiophosgenation of Aromatic Amines

| Reagent/Condition | Role | Examples |

| Aromatic Amine | Substrate | 5-Aminopicolinonitrile |

| Thiophosgene | Reagent | CSCl₂ (typically 1.0-1.3 equivalents) |

| Solvent System | Reaction Medium | Chloroform/Water, Toluene, Dichloromethane |

| Base | HCl Scavenger | Sodium Bicarbonate (NaHCO₃), Triethylamine (NEt₃) |

| Temperature | Reaction Parameter | 0 °C to reflux |

The careful control of reaction conditions, including stoichiometry and temperature, is crucial to minimize the formation of side products, such as thioureas.

Optimization of Reaction Conditions and Reagent Stoichiometry

The synthesis of isothiocyanates from electron-deficient amines, such as 5-aminopicolinonitrile, is often more challenging than for their electron-rich counterparts due to the reduced nucleophilicity of the amino group. This necessitates careful optimization of reagents and their stoichiometry.

In thiophosgenation reactions, a precise 1:1 molar ratio of the amine to thiophosgene is theoretically required. However, in practice, a slight excess of thiophosgene may be used to ensure complete conversion of the starting amine. The reaction is typically carried out in the presence of a base, such as triethylamine or calcium carbonate, to neutralize the hydrogen chloride byproduct. The stoichiometry of the base is critical; insufficient base can lead to the formation of hydrochloride salts of the amine, halting the reaction, while an excessive amount can promote side reactions.

For methods involving carbon disulfide, the stoichiometry of both the base and the desulfurizing agent is paramount. The formation of the intermediate dithiocarbamate (B8719985) salt from 5-aminopicolinonitrile and carbon disulfide requires a strong base. Studies on similar electron-deficient pyridyl amines have shown that bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are more effective than weaker bases like triethylamine. Typically, two equivalents of the base are used per equivalent of the amine. Following the formation of the dithiocarbamate salt, a desulfurizing agent, such as iron(III) chloride (FeCl₃), is added to yield the final isothiocyanate product.

Solvent Effects in Thiophosgenation Processes

The choice of solvent plays a crucial role in the synthesis of this compound, influencing reactant solubility, reaction rates, and sometimes the product outcome.

In the classic thiophosgenation method, inert aprotic solvents are preferred. Dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are commonly employed as they readily dissolve both the amine precursor and thiophosgene, while being unreactive under the reaction conditions. Biphasic systems, such as dichloromethane-water, can also be effective, where the amine is dissolved in the organic phase and an inorganic base (like sodium carbonate) is in the aqueous phase, helping to sequester the HCl byproduct.

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize yield and minimize byproduct formation.

The reaction of 5-aminopicolinonitrile with thiophosgene is typically conducted at low temperatures, often starting at 0 °C, and then allowing the reaction to slowly warm to room temperature. This controlled approach helps to manage the exothermic nature of the reaction and prevent the formation of undesired symmetrical thioureas. Reaction times can vary but are generally monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed, which can take several hours.

In the carbon disulfide method, the initial formation of the dithiocarbamate salt is generally performed at room temperature. The reaction time for this step can be several hours, and it is crucial to allow for the complete formation of the salt before proceeding. The subsequent desulfurization step is often rapid, typically completing within an hour after the addition of the reagent like FeCl₃. For certain aromatic amines, microwave irradiation has been utilized to accelerate the reaction, significantly shortening reaction times from hours to minutes, although this requires specialized equipment.

Table 1: Effect of Reaction Parameters on Pyridyl Isothiocyanate Synthesis via Carbon Disulfide Method

| Entry | Amine Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Aminobenzonitrile | DABCO (2.0) | THF | Room Temp. | 12 | 87 |

| 2 | 4-Nitroaniline | DABCO (2.0) | THF | Room Temp. | 12 | 84 |

| 3 | 2-Amino-5-chloropyridine | DABCO (2.0) | THF | Room Temp. | 5 | 96 |

| 4 | 4-Aminopyridine | DABCO (2.0) | THF | Room Temp. | 8 | 85 |

This table presents data for structurally analogous compounds to illustrate general trends in the synthesis of electron-deficient (hetero)aromatic isothiocyanates.

Alternative Methodologies for Isothiocyanate Formation

Beyond the standard thiophosgene route, several alternative methods have been developed, primarily to avoid the use of highly toxic reagents.

Carbon Disulfide-Based Reactions

The most common alternative to thiophosgene involves the use of carbon disulfide (CS₂). This two-step, one-pot process begins with the reaction of the primary amine, 5-aminopicolinonitrile, with CS₂ in the presence of a suitable base to form a dithiocarbamate salt intermediate. The choice of base is critical for activating the weakly nucleophilic amine. Stronger bases like DABCO or sodium hydride are often required for electron-deficient amines.

Once the dithiocarbamate salt is formed, it is treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of reagents can accomplish this, including iron(III) chloride, tosyl chloride, and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). researchgate.netresearchgate.net The iron(III) chloride method is advantageous as it uses an inexpensive, low-toxicity reagent and proceeds under mild, aqueous conditions for the desulfurization step. researchgate.net This approach has been successfully applied to synthesize a range of electron-deficient pyridyl and aryl isothiocyanates in moderate to good yields. researchgate.net

Thiocarbamate Pyrolysis Approaches

The pyrolysis of dithiocarbamates offers another pathway to isothiocyanates. This method involves the preparation and isolation of N-aryldithiocarbamate salts, which are then heated to high temperatures (typically 180–200 °C) to induce thermal decomposition into the desired isothiocyanate and a thiol byproduct. This method avoids the use of strong bases or highly reactive desulfurizing agents in the final step. While this has been demonstrated for certain arylamines, its application to heteroaromatic amines like 5-aminopicolinonitrile is not widely reported and would likely require significant optimization to prevent decomposition of the thermally sensitive picolinonitrile scaffold.

Purification and Isolation Strategies for Synthetic Intermediates

The purity of the final this compound product is heavily dependent on the effective purification of its synthetic intermediates. The primary intermediate of concern is the dithiocarbamate salt formed in carbon disulfide-based methods.

Following its formation, the dithiocarbamate salt often precipitates from the reaction solvent (e.g., THF). This solid can be isolated by filtration. Washing the isolated solid with a non-polar solvent, such as cold diethyl ether, is crucial to remove unreacted starting materials and other soluble impurities. nih.gov The product should then be thoroughly dried, often in a desiccator over a drying agent like silica (B1680970) gel, to remove residual solvent before proceeding to the next step. nih.gov In many one-pot procedures, however, the dithiocarbamate salt is not isolated but is generated in situ before the desulfurizing agent is added.

After the final isothiocyanate-forming step, standard purification techniques are employed. The reaction mixture is typically subjected to a workup procedure involving extraction. For instance, the product can be extracted from an aqueous layer into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with water and brine to remove any remaining water-soluble impurities and salts. The organic phase is dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. If further purification is necessary, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is a common and effective method to obtain highly pure this compound.

Reactivity and Chemical Transformations of 5 Isothiocyanatopicolinonitrile

Cycloaddition Reactions Initiated by the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a heterocumulene that readily participates in cycloaddition reactions, acting as a 2π electron component. The reactivity of this group is significantly enhanced by the presence of electron-withdrawing substituents, such as the picolinonitrile framework.

[2+2] Cycloaddition Pathways

While less common for isothiocyanates compared to other cycloadditions, [2+2] cycloaddition reactions can occur with specific reaction partners. These reactions typically involve the C=S bond of the isothiocyanate and a suitable alkene or alkyne, leading to the formation of a four-membered thietane (B1214591) or thiete ring, respectively. The reaction is often photochemically induced or requires highly activated substrates. For 5-isothiocyanatopicolinonitrile, such pathways would yield highly strained, four-membered heterocyclic systems attached to the pyridine (B92270) core. Detailed research findings on specific [2+2] cycloaddition reactions of this compound are not extensively documented in publicly available literature.

[3+2] Cycloaddition Pathways for Heterocycle Formation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocycles. In this context, the isothiocyanate group of this compound can react with various 1,3-dipoles. For instance, reaction with azides would lead to the formation of thiatriazole derivatives, while reaction with nitrile oxides could yield oxathiazoles. Azomethine ylides are also potential reaction partners, which would result in the formation of thiazolidine (B150603) derivatives. These reactions provide a direct route to complex heterocyclic systems fused or appended to the picolinonitrile scaffold. Research has shown that the C=S bond of aryl isothiocyanates exhibits significant activity as a dipolarophile. cdnsciencepub.com

Other Cycloaddition Mechanisms

Beyond the well-defined [2+2] and [3+2] pathways, isothiocyanates can participate in other, more complex cycloaddition cascades. These can be initiated by the formation of an initial adduct that subsequently undergoes intramolecular cyclization. The specific reaction pathways are highly dependent on the nature of the reacting partner and the reaction conditions.

Nucleophilic Additions to the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of isothiocyanate chemistry.

Reactions with Amines Leading to Thioureas and Subsequent Cyclizations

One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form thiourea (B124793) derivatives. This reaction is typically fast and efficient. The resulting thiourea from the reaction of this compound with an amine retains the reactive picolinonitrile moiety, which can participate in subsequent cyclization reactions.

The general reaction to form a thiourea derivative from this compound is depicted below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine (R¹R²NH) | N-(6-cyanopyridin-3-yl)-N'-(substituted)thiourea |

These thiourea derivatives are valuable intermediates for the synthesis of a variety of heterocyclic compounds. For instance, intramolecular cyclization involving the cyano group and the thiourea moiety can lead to the formation of fused heterocyclic systems, such as thieno[2,3-b]pyridines or pyrimido[4,5-b]pyridines, depending on the reaction conditions and the nature of the substituents.

The reaction of isothiocyanates with compounds containing multiple nucleophilic sites can lead to the formation of complex spiro-heterocyclic systems. nih.gov In the case of this compound, reaction with a suitable bifunctional amine, such as an amino alcohol or a diamine, can lead to an initial thiourea adduct that subsequently undergoes intramolecular cyclization to form a spiro-heterocycle at the carbon of the former isothiocyanate group.

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic additions. chemistrysteps.com

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to first yield an amide and then a carboxylic acid. lumenlearning.comchemistrysteps.comlibretexts.orglibretexts.org

Acid-catalyzed hydrolysis: Treatment with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in the presence of water will protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The initial product is the corresponding amide, 5-isothiocyanatopicolinamide. Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to 5-isothiocyanatopicolinic acid. lumenlearning.comchemistrysteps.comlibretexts.orglibretexts.org

Base-catalyzed hydrolysis: Reaction with a strong base, like sodium hydroxide (B78521), will result in the nucleophilic attack of the hydroxide ion on the nitrile carbon. This initially forms an iminolate anion, which upon protonation and tautomerization yields the amide. Further hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidification will produce 5-isothiocyanatopicolinic acid. chemistrysteps.comlibretexts.orglibretexts.org

Table 4: Hydrolysis Products of the Nitrile Group

| Starting Material | Reagents | Intermediate Product | Final Product |

| This compound | H₃O⁺, Δ | 5-Isothiocyanatopicolinamide | 5-Isothiocyanatopicolinic acid |

| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 5-Isothiocyanatopicolinamide | 5-Isothiocyanatopicolinic acid |

Careful control of reaction conditions can allow for the selective formation of the amide intermediate. youtube.com

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the corresponding aminomethyl derivative, 5-isothiocyanato-3-(aminomethyl)pyridine. libretexts.orglibretexts.org

Another reducing agent that can be employed is catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon.

Table 5: Reduction of the Nitrile Group

| Starting Material | Reagents | Product |

| This compound | 1. LiAlH₄ 2. H₂O | 5-Isothiocyanato-3-(aminomethyl)pyridine |

| This compound | H₂, Raney Ni or Pd/C | 5-Isothiocyanato-3-(aminomethyl)pyridine |

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. This reaction provides a route to ketones after hydrolysis of the intermediate imine. libretexts.org

For instance, the reaction of this compound with a Grignard reagent (R-MgX) would proceed via the nucleophilic addition of the R group to the nitrile carbon, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to a ketone, yielding a 3-acyl-5-isothiocyanatopyridine derivative.

Table 6: Nucleophilic Addition to the Nitrile Group

| Starting Material | Reagents | Product Class |

| This compound | 1. R-MgX 2. H₃O⁺ | (5-Isothiocyanatopyridin-3-yl)(alkyl/aryl)methanone |

| This compound | 1. R-Li 2. H₃O⁺ | (5-Isothiocyanatopyridin-3-yl)(alkyl/aryl)methanone |

This reaction is a valuable tool for carbon-carbon bond formation and the synthesis of various ketone derivatives of the picolinonitrile scaffold.

Reactivity of the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen atom, along with the electron-withdrawing cyano and isothiocyanate groups, significantly influences its reactivity towards various chemical transformations.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored due to the strong deactivating effects of the ring nitrogen and the two electron-withdrawing substituents (cyano and isothiocyanate). Pyridine itself is significantly less reactive than benzene (B151609) towards electrophiles, and the presence of additional deactivating groups further reduces the electron density of the ring, making it less susceptible to attack by electrophiles. uoanbar.edu.iq

In the rare event that an electrophilic substitution reaction occurs, the position of substitution is dictated by the directing effects of the existing substituents. Both the cyano group and the isothiocyanate group are meta-directing. The pyridine nitrogen also directs incoming electrophiles to the C-3 and C-5 positions. Therefore, electrophilic attack would be predicted to occur at the positions meta to the electron-withdrawing groups, which are C-4 and C-6. However, the C-6 position is adjacent to the nitrogen atom, which can be protonated under the acidic conditions often required for EAS, further deactivating the adjacent positions. Consequently, the C-4 position would be the most likely site for electrophilic substitution, although such reactions would require harsh conditions and are expected to proceed with low yields.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C-3 | Low | Adjacent to two deactivating groups (cyano and pyridine nitrogen). |

| C-4 | Highest (relative) | Meta to the cyano and isothiocyanate groups. |

| C-6 | Low | Adjacent to the deactivating pyridine nitrogen. |

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. nih.gov

For this compound to participate in such reactions, it would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., chlorine, bromine, or iodine), at one of the ring positions. For instance, a hypothetical 3-halo-5-isothiocyanatopicolinonitrile could undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new substituent at the C-3 position. The choice of catalyst, ligands, and reaction conditions would be crucial to achieve a successful coupling, especially given the potential for the isothiocyanate and cyano groups to coordinate with the metal catalyst. Research on related structures, such as 2-chloropyridine (B119429) derivatives, demonstrates the feasibility of such couplings.

Table 2: Illustrative Example of a Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Ligand | Product |

| 3-Bromo-5-isothiocyanatopicolinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-5-isothiocyanatopicolinonitrile |

| 4-Chloro-5-isothiocyanatopicolinonitrile | Methylboronic acid | PdCl₂(dppf) | 4-Methyl-5-isothiocyanatopicolinonitrile |

This table presents hypothetical examples to illustrate the potential application of Suzuki-Miyaura coupling to halogenated derivatives of this compound.

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxidation of pyridines, including those with electron-withdrawing substituents, has been well-documented. nih.govresearchgate.net

The resulting this compound N-oxide would exhibit altered reactivity compared to the parent molecule. The N-oxide group is electron-donating through resonance, which activates the pyridine ring towards electrophilic aromatic substitution, particularly at the C-4 and C-6 positions. This enhanced reactivity provides a synthetic route to functionalize the pyridine ring that is not readily accessible with the parent compound. Furthermore, the N-oxide functionality can be subsequently removed by reduction, for example, with PCl₃ or PPh₃, to restore the pyridine ring.

A study on the metabolism of a related compound, JNJ-63576253, which contains a picolinonitrile core, identified N-oxidation as a metabolic pathway, underscoring the biological relevance of this transformation. sci-hub.se

Table 3: Common Reagents for the N-Oxidation of Pyridines

| Reagent | Typical Reaction Conditions |

| Hydrogen Peroxide / Acetic Acid | Heating |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Room temperature, in a chlorinated solvent |

| Peracetic acid | Varies |

This table lists common reagents used for the N-oxidation of pyridine and its derivatives.

Derived Chemical Entities and Their Synthetic Utility

Synthesis of Complex Polyheterocyclic Systems

The versatile reactivity of isothiocyanates enables the synthesis of numerous nitrogen-containing heterocycles. rsc.org While the application of 5-Isothiocyanatopicolinonitrile in the synthesis of all classes of complex polyheterocyclic systems is an area of ongoing research, the general reactivity of the isothiocyanate moiety provides a roadmap for its potential applications.

Spiro-Fused Systems

The synthesis of spiro-fused heterocyclic systems is of significant interest in medicinal chemistry due to the unique three-dimensional structures they possess. While specific examples detailing the use of this compound in the direct synthesis of spiro-fused systems are not extensively documented in current literature, the general synthetic strategies for spiro heterocycles often involve multicomponent reactions. rsc.orgnih.gov Microwave-assisted organic synthesis has also emerged as a powerful technique for assembling these complex structures. rsc.org

Bridged Heterocyclic Structures

Bridged heterocyclic structures represent another important class of compounds with diverse biological activities. The synthesis of such systems can be achieved through various cyclization processes. researchgate.net Although direct synthetic routes starting from this compound to form bridged heterocycles are not prominently reported, the reactivity of the isothiocyanate group with dienes or other difunctional molecules could potentially lead to the formation of such bridged architectures.

Fused Ring Systems

The synthesis of fused ring systems is a well-established area of heterocyclic chemistry. Isothiocyanates are known to be valuable starting materials for creating a wide variety of fused heterocyclic systems. orgsyn.org For instance, isothiocyanate derivatives can react with aromatic amines to afford pyrimido[4,5-c]pyridazine (B13102040) derivatives. nih.gov The general methodology involves the reaction of the isothiocyanate with a molecule containing multiple nucleophilic centers, leading to an intramolecular cyclization and the formation of a fused ring system. nih.gov

A plausible synthetic approach for a fused heterocyclic system derived from this compound is presented in the table below.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | o-phenylenediamine | Fused Benzimidazole derivative |

| This compound | 2-aminothiophenol | Fused Benzothiazole derivative |

| This compound | Anthranilic acid | Fused Benzoxazinone derivative |

Functionalization and Derivatization of Derived Scaffolds

Once the initial heterocyclic scaffold is synthesized from this compound, further functionalization and derivatization can be carried out to modify its properties. The pyridine (B92270) ring within the picolinonitrile moiety offers several sites for substitution.

Introduction of Halogen Substituents

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The introduction of halogen atoms onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic aromatic substitution. researchgate.net However, several methods have been developed to achieve this transformation. One strategy involves the use of Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions. nih.gov Another approach is the use of designed phosphine (B1218219) reagents that can be installed on the pyridine ring and subsequently displaced by a halide nucleophile. researchgate.net

| Method | Reagents | Position of Halogenation |

| Zincke Imine Intermediate | Halogen electrophiles | 3-position |

| Phosphine Reagents | Designed phosphine, Halide nucleophile | 4-position |

Incorporation of Alkoxy and Trifluoromethyl Groups

The introduction of alkoxy and trifluoromethyl groups can significantly alter the electronic and steric properties of a molecule, which is often beneficial for its biological activity. rsc.org

An alkoxy group is an alkyl group single-bonded to an oxygen atom (R-O). The incorporation of alkoxy groups onto a pyridine ring can be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with an alkoxide.

The trifluoromethyl group (-CF3) is a common feature in many pharmaceutical and agrochemical compounds due to its high electronegativity and lipophilicity. rsc.org Direct trifluoromethylation of nucleosides has been achieved using trifluoromethyl iodide and copper powder. For aromatic systems, copper-catalyzed cross-coupling reactions of aryl iodides with trifluoromethylating agents are a common method. nih.gov

| Functional Group | Method of Introduction | Key Reagents |

| Alkoxy | Nucleophilic Aromatic Substitution | Alkoxide |

| Trifluoromethyl | Copper-catalyzed Cross-coupling | Trifluoromethylating agent, Copper catalyst |

No Publicly Available Scientific Data for this compound

Despite a comprehensive search of scientific databases and chemical supplier catalogs, no research, synthesis protocols, or application data could be found for the chemical compound "this compound." This includes a lack of information regarding its use in Mitsunobu reactions, the development of structural analogue libraries, or its role as a precursor in material science, as specified in the requested article outline.

Initial investigations into the provided CAS Number (1423037-44-8) revealed that it is assigned to an entirely different molecule, specifically rel-N-[(1R,2R)-2-Methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-carbamic Acid Phenylmethyl Ester. This discrepancy suggests that "this compound" may be a novel compound that has not yet been described in published scientific literature, or that the provided name is not the standard nomenclature.

Consequently, it is not possible to generate a scientifically accurate article based on the provided outline due to the absence of any verifiable data for the target compound. The following sections of the proposed article could not be developed:

Diversification via Mitsunobu Reactions

Exploration of Structural Analogue Libraries

Design Principles for Analogues

Stereochemical Considerations in Analogue Synthesis

Role as a Precursor in Material Science Applications (non-biological)

Polymer Chemistry Building Blocks

Functional Material Scaffolds

Without foundational information on the synthesis, reactivity, and properties of this compound, any attempt to create the requested content would be speculative and lack the required scientific accuracy and authority. Further research and publication on this specific compound are necessary before a detailed scientific article can be composed.

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation for Key Transformations

The dual reactivity of the nitrile and isothiocyanate functionalities in 5-isothiocyanatopicolinonitrile makes the elucidation of its reaction mechanisms a subject of significant interest.

Cyclization reactions involving the isothiocyanate group are a hallmark of this class of compounds acs.org. The presence of the neighboring nitrile and the pyridine (B92270) nitrogen introduces unique possibilities for intramolecular cyclization. The reaction of isothiocyanates with nucleophiles can lead to the formation of various heterocyclic systems. For instance, the reaction with 1,2-aminothiols is a well-established method for creating fused thiazole (B1198619) rings researchgate.net.

In the context of this compound, an intramolecular cyclization could be envisaged, potentially triggered by the participation of the pyridine nitrogen or the nitrile group. The mechanism would likely involve the initial nucleophilic attack on the central carbon atom of the isothiocyanate group, followed by a ring-closing step. Theoretical calculations on related systems suggest that the product distribution in such reactions can be influenced by the electronic nature of the substituents rsc.org.

The reactivity of the isothiocyanate group (-N=C=S) is central to the chemical transformations of this compound. Transition state analysis provides insight into the energy barriers and the geometry of the intermediate states of these reactions. The reaction of an isothiocyanate with a nucleophile, such as an amine or a thiol, proceeds through a transition state where the nucleophile is adding to the electrophilic carbon of the NCS group.

Computational studies on the reaction of nitriles with cysteine have shown that the reaction proceeds through a concerted synchronous mechanism, where the nucleophilic attack and protonation occur simultaneously nih.gov. A similar approach can be applied to understand the reactivity of the isothiocyanate group in this compound. The transition state would likely feature a partially formed bond between the nucleophile and the isothiocyanate carbon, and a developing charge separation. The stability of this transition state, and therefore the reaction rate, will be influenced by the electronic properties of the picolinonitrile scaffold.

Computational Chemistry Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a robust method for predicting the geometry and electronic properties of molecules. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to determine its optimized 3D structure nih.gov. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation.

Furthermore, DFT allows for the calculation of key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their distribution, are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability . The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen of the pyridine ring and the sulfur of the isothiocyanate group are expected to be electron-rich, while the carbon of the isothiocyanate and nitrile groups will be electron-deficient.

Table 1: Predicted Electronic Properties of Pyridine Derivatives from DFT Calculations

| Property | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The presence of the electron-withdrawing nitrile and isothiocyanate groups is expected to lower the HOMO energy compared to unsubstituted pyridine. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The electron-withdrawing groups will significantly lower the LUMO energy, increasing the molecule's electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a larger gap suggests higher stability. | The gap is expected to be smaller than that of pyridine, indicating higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the presence of multiple heteroatoms and polar functional groups. |

This table is illustrative and based on general principles of DFT calculations on similar molecules. Specific values would require dedicated computational studies.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target nih.govnih.gov. By simulating the movement of atoms over time, MD can reveal information about conformational changes, solvent interactions, and the initial steps of a reaction.

For instance, MD simulations could be used to study the solvation of this compound in water, showing how water molecules orient around the polar functional groups. This information is crucial for understanding its reactivity in aqueous media. Furthermore, reactive MD simulations, which incorporate quantum mechanical calculations for a specific region of the system, can be used to model chemical reactions, such as the hydrolysis of the isothiocyanate group or its reaction with a nucleophile, in a dynamic context chemrxiv.orgscilit.com.

Computational chemistry can be used to predict the most likely reaction pathways and their associated energy profiles. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed nih.gov. This allows for the determination of activation energies, which are directly related to the reaction rates.

For this compound, computational methods can be used to compare the energetics of different potential reactions. For example, one could compare the activation energy for a nucleophilic attack at the isothiocyanate carbon versus the nitrile carbon. It is also possible to investigate the feasibility of various cyclization pathways by calculating the energies of the cyclic products and the transition states leading to them. Such studies can guide synthetic efforts by predicting which reaction conditions are most likely to yield a desired product. For example, theoretical calculations have been used to understand the ambident reactivity of the isothiocyanate system in reactions with 1,3-dipoles rsc.org.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their chemical reactivity. These models are mathematical equations that quantitatively describe how certain features of a molecule, known as molecular descriptors, influence a particular reactivity outcome. By establishing a statistically significant relationship, QSRR models can be used to predict the reactivity of new, untested compounds and to gain insight into the underlying mechanisms of a chemical reaction.

The core of any QSRR study lies in the generation of molecular descriptors. These can be broadly categorized into several types, including:

Constitutional descriptors: Related to the molecular formula and connectivity (e.g., molecular weight, atom counts).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics, these describe the electronic properties of the molecule (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment). mdpi.com

For a compound like this compound, QSRR models would seek to establish a mathematical link between such descriptors and a measure of its reactivity. The reactivity of the isothiocyanate (-N=C=S) group is of primary interest, as it is susceptible to nucleophilic attack on the central carbon atom. The reactivity of this functional group is significantly modulated by the electronic effects of the substituents on the aromatic ring.

Research Findings and Hypothetical QSRR Model

In the case of this compound, the picolinonitrile moiety acts as the substituent to the isothiocyanate group. The nitrile group (-CN) and the pyridine ring nitrogen are both electron-withdrawing. Studies on substituted 2-cyanopyridines have shown that the presence of electron-withdrawing groups enhances the reactivity of the nitrile group. nih.gov This electronic pull would extend to the isothiocyanate group at the 5-position, thereby increasing its reactivity compared to an unsubstituted phenyl isothiocyanate.

A QSRR model for a series of related substituted picolinonitrile isothiocyanates would likely involve quantum-chemical descriptors that quantify the electrophilicity of the isothiocyanate carbon. Relevant descriptors would include:

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Partial Atomic Charge on the Isothiocyanate Carbon: A more positive partial charge on this carbon would correlate with higher reactivity towards nucleophiles.

Fukui Function (f+): This descriptor indicates the sites in a molecule most susceptible to nucleophilic attack.

While a full QSRR study would require a dataset of multiple compounds, the table below illustrates the types of quantum-chemical descriptors that would be calculated for a parent molecule, such as 2-cyanopyridine, to begin building such a model. The introduction of the isothiocyanate group at the 5-position would be expected to further lower the LUMO energy and increase the positive partial charge on the reactive carbon.

| Molecular Descriptor | Description | Hypothesized Influence on Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the highest energy electrons; relates to the ability to donate electrons. | Less direct impact; a lower EHOMO suggests greater stability. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy empty orbital; relates to the ability to accept electrons. | A lower ELUMO would correlate with higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | A smaller gap generally implies higher reactivity. |

| Mulliken Partial Charge on N=C=S Carbon | The calculated partial electronic charge on the central carbon of the isothiocyanate group. | A more positive charge would indicate greater electrophilicity and higher reactivity. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | May correlate with reactivity depending on the reaction mechanism and solvent. |

In a QSRR equation, these descriptors would be the independent variables used to predict a dependent variable, such as the rate constant (k) of a reaction with a model nucleophile. The resulting equation would take a general form like:

log(k) = c₀ + c₁(ELUMO) + c₂(qC) + ...

Where c₀, c₁, and c₂ are coefficients determined by statistical regression analysis. Such a model would be invaluable for the rational design of novel compounds with tailored reactivity based on the structure of this compound.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbenchchem.compatsnap.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Isothiocyanatopicolinonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals definitively.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrile (-CN) and isothiocyanate (-NCS) groups. The expected multiplicity of each signal, determined by spin-spin coupling with adjacent protons, provides crucial information about their relative positions on the pyridine ring.

A hypothetical ¹H NMR data table is presented below, illustrating the expected signals.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | d | ~8.0 |

| H-4 | 7.5 - 7.9 | dd | ~8.0, ~2.0 |

| H-6 | 8.5 - 8.9 | d | ~2.0 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound would display six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the carbon atoms of the nitrile and isothiocyanate groups. The chemical shifts of the carbon atoms are highly dependent on their chemical environment. The isothiocyanate carbon is characteristically found in the 120-140 ppm range, while the nitrile carbon appears around 115-125 ppm. The pyridine ring carbons would resonate in the aromatic region (120-150 ppm).

A hypothetical ¹³C NMR data table is provided below.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 125 - 130 |

| C-4 | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 150 - 155 |

| -CN | 115 - 120 |

| -NCS | 130 - 140 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling correlations, helping to establish the connectivity of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that can help to confirm the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysischemicalbook.comchemicalbook.com

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₇H₃N₃S) by comparing the experimentally measured mass to the calculated mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups. For this compound, characteristic fragmentation pathways would include the loss of the isothiocyanate group (-NCS), the nitrile group (-CN), and fragmentation of the pyridine ring.

A hypothetical table of major fragments and their corresponding m/z values is presented below.

| Fragment Ion | m/z |

| [M]+ | 161.01 |

| [M - NCS]+ | 103.02 |

| [M - CN]+ | 135.02 |

| [C₅H₃N₂]+ | 91.03 |

| Note: These are predicted m/z values for the most abundant isotopes. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic peaks corresponding to the vibrational frequencies of its bonds.

Characteristic Vibrational Frequencies of Isothiocyanate and Nitrile Groups

The IR spectrum of this compound is distinguished by the prominent absorption bands of its key functional groups: the isothiocyanate (-N=C=S) and the nitrile (-C≡N) groups. The isothiocyanate group typically exhibits a strong and broad asymmetric stretching vibration in the range of 2000-2200 cm⁻¹. This band is often accompanied by a weaker symmetric stretching vibration at a lower frequency. The nitrile group, on the other hand, presents a sharp and intense absorption band in the region of 2210-2260 cm⁻¹, corresponding to the C≡N stretching vibration. The precise positions of these bands can be influenced by the electronic environment of the picolinonitrile ring system.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000-2200 | Strong, Broad |

| Nitrile (-C≡N) | Stretch | 2210-2260 | Strong, Sharp |

Application in Reaction Monitoring

The distinct and well-defined absorption bands of the isothiocyanate and nitrile groups make IR spectroscopy an invaluable tool for monitoring chemical reactions involving this compound. For instance, in reactions where the isothiocyanate group is converted to another functional group, such as a thiourea (B124793) derivative, the disappearance of the characteristic -N=C=S stretching band and the appearance of new bands corresponding to the product can be readily observed in real-time. This allows for the tracking of reaction progress, optimization of reaction conditions, and determination of reaction endpoints without the need for sample workup.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The absorption of light promotes electrons from lower energy ground states to higher energy excited states. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's chromophores.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to the electronic transitions within its aromatic picolinonitrile core and the isothiocyanate group. The molar extinction coefficient (ε) at each absorption maximum is a measure of the probability of that electronic transition and is directly proportional to the absorbance. While specific experimental data for this compound is not available, related aromatic isothiocyanates and nitriles exhibit characteristic π → π* and n → π* transitions.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Expected Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| Picolinonitrile Ring | π → π | 200-300 | High |

| Isothiocyanate Group | n → π | 250-350 | Low to Medium |

Chromophore Analysis

The chromophores in this compound are the picolinonitrile ring system and the isothiocyanate group. The pyridine ring, with its conjugated π-electron system, gives rise to intense π → π* transitions in the UV region. The nitrile and isothiocyanate substituents can influence the energy of these transitions, potentially causing shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted pyridine. The isothiocyanate group itself contains non-bonding electrons on the sulfur and nitrogen atoms, which can undergo lower energy n → π* transitions, typically appearing as weaker bands at longer wavelengths. Analysis of these absorption bands helps in understanding the electronic interactions between the functional groups and the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

At present, there are no publicly available reports of the single-crystal X-ray structure of this compound. Should such a study be conducted, it would provide invaluable data on the planarity of the molecule, the geometry of the isothiocyanate group, and the packing of the molecules in the crystal lattice. This information would be crucial for understanding its physical properties and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities. The choice of technique often depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates, including this compound. upb.ro It is particularly useful for non-volatile compounds and offers high resolution and sensitivity for both purity assessment and preparative isolation.

Purity Assessment:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of isothiocyanates. upb.ro In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. acs.orgnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For effective separation and accurate quantification, method validation is crucial. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov A linear relationship between the concentration of the analyte and the detector response (peak area) is established to ensure accurate quantification. researchgate.net Precision is assessed through intra- and inter-day variations, while accuracy is determined by comparing the measured concentration to a known true value. researchgate.net

To enhance the detection of isothiocyanates that lack a strong chromophore, derivatization is often employed. Reagents like N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol (B97157) can be used to create derivatives with strong UV absorbance or fluorescence, thereby improving the sensitivity of the method. wur.nlmostwiedzy.pljohnshopkins.edu The use of a diode-array detector (DAD) allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment. mostwiedzy.pl

Isolation:

Preparative HPLC can be employed to isolate this compound from reaction mixtures or natural extracts. The conditions used for analytical HPLC are often scaled up for preparative separations. The fractions corresponding to the desired compound are collected, and the solvent is evaporated to yield the purified product. acs.org

Table 1: Typical HPLC Parameters for Isothiocyanate Analysis интерактивна таблица

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 5 µm | acs.orgnih.gov |

| Mobile Phase | Gradient of water and acetonitrile, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) | nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | acs.orgnih.gov |

| Detection | UV/Vis at a specific wavelength (e.g., 240-272 nm) or Diode Array Detection (DAD) | acs.orgmostwiedzy.pl |

| Column Temperature | Ambient or elevated (e.g., 60°C) to improve peak shape and reduce analysis time | researchgate.net |

| Injection Volume | 1 - 20 µL | upb.ro |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. upb.ro

Purity Assessment and Identification:

In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. acs.org The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). acs.org The resulting mass spectrum, a fingerprint of the molecule, provides information about its molecular weight and fragmentation pattern, allowing for its identification. youtube.com

For quantitative analysis, a calibration curve can be constructed using standards of known concentration. researchgate.net The peak area of the target compound in the chromatogram is proportional to its concentration. GC-MS is highly sensitive and can detect trace amounts of impurities. youtube.com

Challenges and Considerations:

While GC-MS is a valuable tool, some isothiocyanates can be thermally labile and may degrade in the hot injector or column. nih.gov This can lead to the formation of artifacts and inaccurate quantification. Therefore, careful optimization of the GC conditions, such as injector temperature and temperature program, is essential. upb.ro

Table 2: Typical GC-MS Parameters for Isothiocyanate Analysis интерактивна таблица

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Fused silica (B1680970) capillary column, e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | jmb.or.kr |

| Carrier Gas | Helium at a constant flow rate | acs.org |

| Injector Temperature | 250°C (can be optimized based on compound stability) | upb.ro |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) | upb.ro |

| Ionization Mode | Electron Ionization (EI) at 70 eV | acs.org |

| Mass Analyzer | Quadrupole or Ion Trap | upb.ro |

| Scan Range | m/z 40-550 | researchgate.net |

Advanced Spectroscopic and Chemometric Approaches for Mixture Analysis

In many instances, this compound may be part of a complex mixture, necessitating advanced analytical strategies for its quantification and characterization.

Spectroscopic Techniques:

Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable information about the chemical structure and functional groups present in a sample. researchgate.net While these techniques can be used to analyze pure compounds, their application to complex mixtures can be challenging due to overlapping signals.

Chemometrics:

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. osti.gov When combined with spectroscopic techniques, chemometrics can be a powerful tool for the analysis of mixtures. researchgate.net

For instance, in the analysis of a mixture containing this compound and other related compounds by FTIR or Raman spectroscopy, the resulting spectra will be a composite of the spectra of all components. Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to deconvolve these complex spectra. researchgate.neted.gov

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that can be used to visualize the similarities and differences between samples based on their spectral data. researchgate.net It can help in identifying clusters of samples with similar compositions.

Partial Least Squares (PLS) Regression: PLS is a supervised method that can be used to build a quantitative model that correlates the spectral data with the concentration of the components in a mixture. ed.gov A calibration set of samples with known concentrations of each component is required to build the PLS model. Once validated, this model can be used to predict the concentration of this compound in unknown samples from their spectra. osti.gov

These advanced approaches offer a rapid and non-destructive alternative to chromatographic methods for the routine analysis of complex mixtures containing this compound.

Future Research Directions and Emerging Synthetic Potential

Development of Novel Synthetic Routes to 5-Isothiocyanatopicolinonitrile

Access to this compound is fundamental for its exploration. While classical methods involving thiophosgene (B130339) or its surrogates with the corresponding amine (5-aminopicolinonitrile) are feasible, future research should focus on developing more efficient, safer, and scalable synthetic protocols. Recent advancements in the synthesis of isothiocyanates from various precursors offer a roadmap for this development. chemrxiv.orgrsc.org

Modern synthetic strategies that warrant investigation for the synthesis of this compound include:

Synthesis from Non-Nitrogen Precursors : A notable trend in isothiocyanate synthesis is the move away from amine starting materials. rsc.org Exploring routes from alternative picolinonitrile derivatives could yield novel and more efficient pathways.

Elemental Sulfur-Based Methods : Recent methods utilizing elemental sulfur for the synthesis of isothiocyanates present a greener and more atom-economical alternative to traditional thiocarbonyl transfer reagents. mdpi.com The three-component reaction of an amine, sulfur, and a carbon source could be adapted for this compound. mdpi.com

Flow Chemistry Synthesis : Continuous flow processes can offer enhanced safety, better heat and mass transfer, and improved scalability over traditional batch synthesis. purdue.edu Developing a continuous flow synthesis for this compound would be a significant step towards its large-scale production.

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Approach | Precursor Type | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Primary Amine Based | 5-Aminopicolinonitrile | Readily available starting material. | Methods have evolved to use safer thiocarbonylating agents than thiophosgene. chemrxiv.orgmdpi.com |

| Non-Nitrogen Based | Halogenated or boronic acid-functionalized picolinonitrile | Avoids handling of potentially toxic amine precursors; expands substrate scope. | There is a growing interest in non-nitrogen-derived isothiocyanates. rsc.org |

| Elemental Sulfur | 5-Aminopicolinonitrile, Sulfur, Carbon Source | High atom economy, use of an inexpensive and abundant sulfur source. mdpi.com | Can proceed under mild conditions, sometimes requiring a nucleophilic additive to activate the sulfur. mdpi.com |

Exploration of New Reactivity Modes for the Isothiocyanate Functionality

The isothiocyanate group is a powerful electrophile, known for its reactivity with nucleophiles such as amines and thiols to form thioureas and dithiocarbamates, respectively. nih.govnih.gov Future research should aim to explore the unique reactivity of this functional group as influenced by the picolinonitrile core.

Key areas for investigation include:

Intramolecular Cyclizations : The presence of the pyridine (B92270) nitrogen and the nitrile group in the same molecule offers the potential for novel intramolecular cyclization reactions, leading to complex fused heterocyclic systems that would be difficult to access through other means.

Coordination Chemistry : The nitrogen atoms of the pyridine ring and nitrile group, along with the sulfur of the isothiocyanate, could act as a multidentate ligand for metal coordination, opening avenues in materials science and catalysis.

Reaction with Novel Nucleophiles : While reactions with amines and thiols are well-established, the reactivity of this compound with a broader range of carbon and heteroatom nucleophiles remains unexplored.

Application of this compound in Divergent Synthesis Strategies

Divergent synthesis, the creation of a library of structurally diverse compounds from a common intermediate, is a powerful tool in drug discovery. This compound is an ideal starting point for such strategies.

Future applications could focus on:

Multicomponent Reactions (MCRs) : The isothiocyanate group is a valuable component in MCRs. nih.gov Integrating this compound into established or novel MCRs could rapidly generate libraries of complex molecules with high structural diversity for biological screening.

Synthesis of Heterocyclic Scaffolds : The reactivity of the isothiocyanate allows it to serve as a key building block in the synthesis of various heterocycles, including thioureas, thiazoles, and thiadiazoles. chemrxiv.org Using this compound would append the picolinonitrile moiety to these valuable pharmacological scaffolds.

Green Chemistry Approaches for Sustainable Synthesis and Transformations

Applying the principles of green chemistry is essential for modern chemical synthesis to minimize environmental impact and enhance safety. nih.gov The synthesis and subsequent transformations of this compound should be designed with these principles in mind. researchgate.net

Table 2: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application Strategy | Potential Benefit |

|---|---|---|

| 5. Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents (e.g., DMF, CH2Cl2) with greener alternatives like 2-MeTHF, ionic liquids, or water where possible. nih.govskpharmteco.com | Reduced environmental impact, improved worker safety. |

| 6. Design for Energy Efficiency | Employ microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. nih.gov | Lower energy costs, faster synthesis. |

| 8. Reduce Derivatives | Utilize one-pot or tandem reactions to avoid unnecessary protection/deprotection steps of functional groups. nih.gov | Increased process efficiency, higher atom economy, less waste. |

| 9. Catalysis | Develop catalytic (e.g., biocatalytic) routes for synthesis, such as using a transaminase to produce the 5-aminopicolinonitrile precursor. researchgate.net | High selectivity, mild reaction conditions, reduced use of stoichiometric reagents. |

Integration with Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are transformative tools for accelerating chemical research. nih.govyoutube.com These technologies can be leveraged to rapidly explore the chemical space around this compound.

Future efforts in this area should include:

Reaction Optimization : HTE platforms, which use multi-well plates to run many reactions in parallel, can be used to quickly screen a wide array of catalysts, solvents, temperatures, and other parameters to find optimal conditions for the synthesis of this compound. youtube.comnih.gov

Library Synthesis : Automated liquid handlers and robotic systems can be programmed to perform the divergent synthesis of a large library of derivatives from this compound for biological screening or materials testing. purdue.edu This approach significantly increases the efficiency and output of chemical discovery. youtube.com

Data-Driven Discovery : The large datasets generated by HTE can be used to train machine learning algorithms, which can then predict the outcomes of future reactions and suggest promising new structures. youtube.com

Theoretical Predictions for Undiscovered Reactivity or Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, guiding experimental work and saving resources.

Future theoretical studies could focus on:

DFT Calculations : Density Functional Theory (DFT) can be used to calculate the activation energy barriers for potential reactions, helping to identify the most promising synthetic routes and predict novel reactivity modes. mdpi.com

Virtual Screening : Computational models can predict the properties and potential biological activities of hypothetical derivatives of this compound. This allows researchers to prioritize the synthesis of compounds that are most likely to have desired characteristics.

Elucidation of Reaction Mechanisms : Theoretical calculations can provide detailed insight into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of new transformations.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl isothiocyanate (PITC) |

| Ethyl isothiocyanate (EITC) |

| 5-Aminopicolinonitrile |

| Thiophosgene |

| Thiourea (B124793) |

| Dithiocarbamate (B8719985) |

| Thiazole (B1198619) |

| Thiadiazole |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| N,N-Dimethylformamide (DMF) |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-isothiocyanatopicolinonitrile to ensure high yield and purity?

Methodological Answer:

- Design multi-step synthetic pathways with intermediate purification (e.g., column chromatography or recrystallization) to minimize side reactions. Monitor reaction progress using TLC or HPLC, and characterize intermediates via H/C NMR and FTIR spectroscopy .

- Control temperature and solvent polarity during the thiocyanation step to avoid premature decomposition of reactive intermediates. For example, using DMF as a polar aprotic solvent at 60–80°C can enhance reaction efficiency .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) during the characterization of this compound derivatives?

Methodological Answer:

- Perform systematic comparative analysis with reference spectra of structurally analogous compounds (e.g., picolinonitrile derivatives). Use deuterated solvents with minimal proton interference (e.g., DMSO-d) and ensure proper shimming and calibration of NMR instruments .

- For ambiguous IR peaks, employ computational chemistry tools (e.g., DFT calculations) to predict vibrational modes and cross-validate experimental data .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to controlled humidity (20–80% RH), temperature (4°C to 40°C), and light (UV-vis irradiation). Quantify degradation products using LC-MS and compare degradation kinetics via Arrhenius modeling .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Design controlled experiments to isolate variables such as solvent effects (e.g., polar vs. nonpolar), steric hindrance, and electronic factors (e.g., substituent electronegativity). Use kinetic isotope effects (KIEs) or Hammett plots to elucidate reaction mechanisms .

- Perform in situ monitoring via N NMR to track thiocyanate group behavior during reactions, as isotopic labeling can clarify transient intermediates .

Q. What strategies are effective for integrating this compound into supramolecular systems while preserving its functional integrity?

Methodological Answer:

- Employ non-covalent interactions (e.g., hydrogen bonding with pyridyl nitrogen or π-π stacking) to anchor the compound into host frameworks. Use X-ray crystallography or SAXS to validate structural integration .

- Optimize stoichiometry and reaction time to prevent self-condensation, which can compete with host-guest binding .

Q. How should researchers design assays to evaluate the biological activity of this compound derivatives without conflating cytotoxicity and target-specific effects?

Methodological Answer:

- Apply the PICOT framework:

- P opulation: Cancer cell lines (e.g., HeLa or MCF-7) vs. non-malignant cells (e.g., HEK-293).

- I ntervention: Dose-response curves (0.1–100 μM) of derivatives.

- C omparison: Positive controls (e.g., cisplatin) and vehicle-only groups.

- O utcome: IC values, apoptosis markers (e.g., caspase-3 activation), and ROS generation.

- T ime: 24–72 hr exposure periods .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in high-throughput screening?

Methodological Answer:

- Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC/IC. Use ANOVA with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Address batch effects via mixed-effects models .

- Validate hit compounds using resampling techniques (e.g., bootstrapping) to minimize false positives .

Q. How can researchers reconcile conflicting computational predictions and experimental results for this compound’s electronic properties?

Methodological Answer:

- Re-optimize computational parameters (e.g., basis sets in DFT studies or solvent models in MD simulations) to better approximate experimental conditions. Compare Mulliken charges vs. experimental Hammett σ values to refine accuracy .

- Perform sensitivity analyses to identify which computational assumptions (e.g., implicit vs. explicit solvation) most significantly impact predictions .

Ethical and Reproducibility Considerations